molecular formula C25H30N6O3S B11199617 N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11199617
M. Wt: 494.6 g/mol
InChI Key: HYUSCWWAMHMCDJ-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, piperidine, and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazolopyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE include other thiazolopyrimidine derivatives and piperidine-containing compounds. Examples include:

  • Thiazolopyrimidine analogs with different substituents.
  • Piperidine derivatives with various functional groups.

Uniqueness

The uniqueness of N-CYCLOPROPYL-1-[7-OXO-6-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of structural features, which may confer unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H30N6O3S

Molecular Weight

494.6 g/mol

IUPAC Name

N-cyclopropyl-1-[7-oxo-6-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30N6O3S/c1-15(2)16-3-5-18(6-4-16)27-20(32)13-31-14-26-22-21(24(31)34)35-25(29-22)30-11-9-17(10-12-30)23(33)28-19-7-8-19/h3-6,14-15,17,19H,7-13H2,1-2H3,(H,27,32)(H,28,33)

InChI Key

HYUSCWWAMHMCDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5

Origin of Product

United States

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